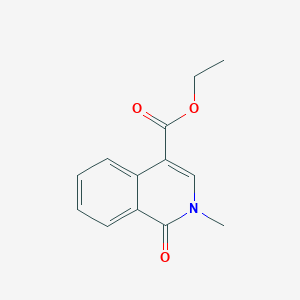
Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (C13H13NO3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of the Compound
This compound has a molecular weight of 231.25 g/mol and is primarily utilized in research settings for its diverse chemical reactivity and potential pharmacological properties. Its structure allows for various modifications that can enhance its biological activity.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, which can alter biochemical pathways. For example, it has shown potential as an inhibitor of poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair processes .
- Antimicrobial Activity: Preliminary studies indicate that derivatives of isoquinoline compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens .
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of this compound and its derivatives. For instance, research has demonstrated that certain isoquinoline derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 0.23 to 0.70 mg/mL .
Inhibition of PARP Enzymes
In vitro assays have shown that this compound can inhibit PARP enzymes effectively. In a study involving various isoquinoline derivatives, one compound exhibited an IC50 value of 156 nM against PARP1, indicating strong potential for therapeutic applications in cancer treatment where PARP inhibition is beneficial .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized this compound and evaluated its biological activity. The synthesized compound was tested for its ability to inhibit cancer cell proliferation in vitro. Results indicated a dose-dependent inhibition with an IC50 value significantly lower than that of conventional chemotherapeutics.
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship of various isoquinoline derivatives highlighted the importance of specific functional groups in enhancing biological efficacy. Modifications to the ethyl group and the carbonyl position were found to significantly affect the potency against specific targets such as PARP enzymes and bacterial strains .
Data Summary
Propiedades
IUPAC Name |
ethyl 2-methyl-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)11-8-14(2)12(15)10-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYGQFHHKLWGNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














